chloromethyl neopentyl carbonate
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Overview
Description
chloromethyl neopentyl carbonate is an organic compound with the molecular formula C6H11ClO3. It is a colorless to almost colorless liquid, primarily used as an intermediate in organic synthesis. This compound is known for its role in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
chloromethyl neopentyl carbonate can be synthesized through several methods. One common approach involves the reaction of chloromethyl chloroformate with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of chloromethyl 2,2-dimethylpropyl carbonate often involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The process may also include purification steps such as distillation and crystallization to remove impurities and to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
chloromethyl neopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,2-dimethylpropanol and carbon dioxide.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as zinc iodide (ZnI2) can be used to facilitate chloromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting chloromethyl 2,2-dimethylpropyl carbonate with an amine can yield a carbamate derivative, which is useful in pharmaceutical synthesis .
Scientific Research Applications
chloromethyl neopentyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the manufacture of detergents, emulsifiers, and foaming agents.
Mechanism of Action
The mechanism of action of chloromethyl 2,2-dimethylpropyl carbonate involves its ability to act as an electrophile in chemical reactions. The chloromethyl group is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic processes to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl isopropyl carbonate
- Dimethyl carbonate
- Ethyl chloroformate
Comparison
chloromethyl neopentyl carbonate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. For instance, it has a higher boiling point and greater stability under acidic conditions compared to chloromethyl isopropyl carbonate . Additionally, its reactivity profile makes it particularly useful in the synthesis of pharmaceuticals where precise control over reaction conditions is required .
Properties
CAS No. |
162691-14-7 |
---|---|
Molecular Formula |
C7H13ClO3 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
chloromethyl 2,2-dimethylpropyl carbonate |
InChI |
InChI=1S/C7H13ClO3/c1-7(2,3)4-10-6(9)11-5-8/h4-5H2,1-3H3 |
InChI Key |
VOYXHVPLPQAGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)OCCl |
Origin of Product |
United States |
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